molecular formula C11H14ClNO2 B11881321 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride CAS No. 1956382-39-0

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride

Cat. No.: B11881321
CAS No.: 1956382-39-0
M. Wt: 227.69 g/mol
InChI Key: GPFGNBIWZSRION-UHFFFAOYSA-N
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Description

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenyl ring through an ethanone linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride typically involves the reaction of 2-(azetidin-3-yloxy)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1956382-39-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-[2-(azetidin-3-yloxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3;1H

InChI Key

GPFGNBIWZSRION-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CNC2.Cl

Origin of Product

United States

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